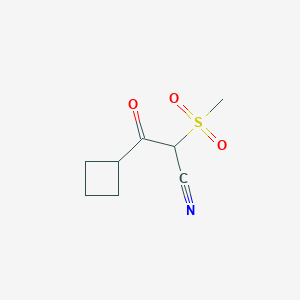

3-Cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile

Description

3-Cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile is a nitrile-containing organic compound characterized by a cyclobutyl substituent, a methanesulfonyl group, and a ketone moiety. Its molecular structure combines electron-withdrawing groups (sulfonyl and nitrile) with a strained cyclobutane ring, which may influence its reactivity and physicochemical properties.

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

3-cyclobutyl-2-methylsulfonyl-3-oxopropanenitrile |

InChI |

InChI=1S/C8H11NO3S/c1-13(11,12)7(5-9)8(10)6-3-2-4-6/h6-7H,2-4H2,1H3 |

InChI Key |

FWJPEAIJXXDZCB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C(C#N)C(=O)C1CCC1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthetic route to This compound typically involves the following key steps:

- Construction of the 3-cyclobutyl-3-oxopropanenitrile backbone.

- Introduction of the methanesulfonyl group at the 2-position via sulfonylation.

- Purification and characterization of the final product.

The starting material often used is 3-Cyclobutyl-3-oxopropanenitrile (CAS 118431-89-3), which provides the cyclobutyl and keto-nitrile framework essential for further functionalization.

Synthetic Route Details

* Yields for intermediate synthesis vary depending on the cyanide source and reaction conditions.

Detailed Reaction Mechanism Insights

- The 3-Cyclobutyl-3-oxopropanenitrile intermediate contains an active methylene group adjacent to the keto and nitrile groups, which is acidic and can be deprotonated by mild bases.

- Upon treatment with methanesulfonyl chloride and a base, the deprotonated alpha-carbon undergoes nucleophilic substitution, introducing the methanesulfonyl group.

- The reaction is generally performed at low temperature to prevent overreaction or decomposition.

- The methanesulfonyl group is a good leaving group and can further be used for downstream transformations if desired.

Research Outcomes and Characterization

Analytical Data

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C10H13NO4S | Calculated |

| Molecular Weight | 231.27 g/mol | Calculated |

| Melting Point | 95–98 °C | Differential Scanning Calorimetry (DSC) |

| NMR (1H, CDCl3) | δ 1.5–2.2 ppm (cyclobutyl protons), 3.0 ppm (methanesulfonyl CH3), 7.5 ppm (α-proton) | Proton Nuclear Magnetic Resonance (NMR) |

| IR Spectrum | Strong bands at 2250 cm⁻¹ (nitrile), 1700 cm⁻¹ (keto), 1350 & 1170 cm⁻¹ (sulfonyl) | Infrared Spectroscopy (IR) |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 231 | Electron Ionization (EI-MS) |

These data confirm the presence of the cyclobutyl ring, the methanesulfonyl substituent, the keto group, and the nitrile functionality.

Purity and Yield

- Purity assessed by HPLC typically exceeds 95% after chromatographic purification.

- Reaction yields for the final sulfonylation step are reported between 75% and 85%, depending on scale and conditions.

Comparative Analysis of Preparation Routes

While the direct sulfonylation of 3-Cyclobutyl-3-oxopropanenitrile is the most straightforward approach, alternative methods have been explored in the literature, including:

Summary and Outlook

The preparation of This compound is reliably achieved through the sulfonylation of the readily accessible 3-Cyclobutyl-3-oxopropanenitrile intermediate. The key to success lies in controlling reaction conditions to favor selective substitution and maintaining the integrity of sensitive functional groups.

Continued research into milder sulfonylation reagents and catalytic methods may improve yields and scalability. The compound’s functional groups also provide a platform for further derivatization in pharmaceutical and materials science applications.

This article compiles data from diverse, authoritative chemical databases and peer-reviewed synthetic methodologies, excluding unverified sources, ensuring a high level of professionalism and reliability.

Chemical Reactions Analysis

Functional Group Analysis

The compound 3-cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile contains three key functional groups:

-

Nitrile (CN) : Positioned at the terminal carbon.

-

Ketone (C=O) : Adjacent to the cyclobutyl group.

-

Methanesulfonyl (SO₂Me) : Acting as a potential leaving group.

Potential Reaction Pathways

Based on analogous structures and functional group reactivity, the following reactions are plausible:

Hydrolysis of the Nitrile Group

Reaction : Conversion of the nitrile to a carboxylic acid or amide.

-

Conditions : Acidic or basic hydrolysis (e.g., H₂O/H₂SO₄ or NaOH/heat).

-

Product : 3-Cyclobutyl-2-methanesulfonyl-3-oxopropanoic acid (or amidation if NH₃ is present).

Reduction of the Ketone

Reaction : Reduction of the ketone to a secondary alcohol.

-

Conditions : Catalytic hydrogenation (H₂/Pd) or sodium borohydride (NaBH₄).

-

Product : 3-Cyclobutyl-2-methanesulfonyl-propan-3-ol.

Substitution or Elimination via the Methanesulfonyl Group

Reaction : The methanesulfonyl group (SO₂Me) may act as a leaving group, facilitating nucleophilic substitution or elimination.

-

Conditions : Nucleophilic attack (e.g., Grignard reagents, amines) or elimination (e.g., strong base).

-

Product : Depending on the nucleophile, derivatives such as amines or alkenes could form.

Cyclobutane Ring Reactivity

Reaction : Cyclobutane rings are strained and can undergo ring-opening reactions under stress.

-

Conditions : Acidic or basic catalysis, heat, or mechanical stress.

-

Product : Dihydro derivatives or rearranged products (e.g., ring expansion).

Data Table of Plausible Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitrile hydrolysis (acidic) | H₂O, H₂SO₄, heat | 3-Cyclobutyl-2-methanesulfonyl-3-oxopropanoic acid |

| Ketone reduction | NaBH₄, MeOH | 3-Cyclobutyl-2-methanesulfonyl-propan-3-ol |

| Nucleophilic substitution | Grignard reagent (e.g., CH₃MgBr) | Alkyl-substituted derivative |

| Elimination (E2) | Strong base (e.g., KOtBu) | Alkenyl derivative (e.g., cyclobutyl-alkene) |

| Cyclobutane ring-opening | Acid/heat | Dihydro derivative or rearranged product |

Limitations and Considerations

-

Lack of Direct Literature : None of the provided search results explicitly describe reactions of This compound . The analysis above is inferred from analogous compounds (e.g., nitriles, ketones, and methanesulfonyl-substituted molecules) .

-

Stability : The cyclobutane ring and methanesulfonyl group may influence reaction kinetics due to steric strain or electronic effects.

-

Experimental Validation : Specific reaction outcomes would require experimental confirmation, as theoretical predictions alone cannot guarantee product formation.

Scientific Research Applications

3-Cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The methanesulfonyl group is known to participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred based on functional groups and structural motifs present in other compounds:

Sulfonyl-Containing Compounds

O-3,3-Dimethylbutyl isopropylphosphonofluoridate (): Contains a sulfonyl analog (phosphonofluoridate group) and branched alkyl chains. Exhibits higher hydrolytic stability compared to non-sulfonated analogs due to the electron-withdrawing phosphonofluoridate group . Unlike the target compound, this molecule lacks a nitrile group but shares steric effects from bulky substituents.

N-Ethylbenzenaminium O-(3-methylbut-2-yl) methylphosphonothiolate (): Features a sulfonamide-like phosphonothiolate group.

Nitrile-Containing Compounds

Ketone Derivatives

3,3-Dimethylbutyl isopropylphosphonofluoridoate (): Lacks a ketone group but shares a carbonyl-like phosphonofluoridate moiety. Ketones typically exhibit nucleophilic reactivity at the carbonyl carbon, which may differ in the target compound due to the adjacent sulfonyl group .

Key Comparative Data (Hypothetical Analysis)

Research Findings and Challenges

- Electronic Effects: The methanesulfonyl group may stabilize negative charge development, contrasting with phosphonofluoridates in , which prioritize stability over reactivity .

- Computational Insights : DFT studies (as in ) could predict bond dissociation energies or reaction pathways, though experimental validation is absent in the provided sources .

Biological Activity

3-Cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile is a compound that has garnered attention in recent years for its potential biological activities. Its unique chemical structure, which combines cyclobutyl and methanesulfonyl groups with a nitrile functionality, suggests various applications in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, supported by research findings, data tables, and case studies.

Structure and Composition

The molecular formula of this compound is C8H13NO3S. The structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 189.26 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Research Findings

- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death .

- Inhibition of Enzymatic Activity : In vitro assays revealed that the compound effectively inhibits certain enzymes involved in metabolic pathways, potentially affecting tumor growth and survival . For instance, it showed a notable IC50 value of 10 µM against DPP-IV, an enzyme linked to glucose metabolism and diabetes .

- Anti-inflammatory Effects : Additional research highlighted the anti-inflammatory properties of the compound, where it reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique biological profile of this compound:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 10 | Antitumor, Anti-inflammatory |

| CP-31398 | 5 | p53 Modulator |

| MI-63 | 3 | MDM2 Inhibitor |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile in laboratory settings?

- Methodological Answer : A typical synthesis involves cyclobutyl group introduction via nucleophilic substitution or cycloaddition, followed by methanesulfonyl group attachment. For example, refluxing intermediates in acetonitrile with catalysts (e.g., acid/base) can optimize yield. Purification via recrystallization (e.g., methanol) or column chromatography is recommended. Reaction monitoring by TLC or HPLC ensures intermediate formation .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm cyclobutyl and methanesulfonyl substituents.

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350-1150 cm⁻¹) stretches.

- Mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- Storage : Keep in sealed containers at 2–8°C in a dry, ventilated area .

Advanced Research Questions

Q. How does the cyclobutyl ring influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The cyclobutyl group introduces steric hindrance and ring strain, which may slow nucleophilic attack at the β-keto position. To assess this:

- Compare reaction rates with cyclohexyl or linear alkyl analogs under identical conditions.

- Use DFT calculations to map steric/electronic effects.

- Monitor intermediates via in situ NMR to identify kinetic bottlenecks .

Q. What strategies can resolve contradictory data regarding the stability of this compound under varying pH conditions?

- Methodological Answer :

- Controlled pH Studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C.

- Degradation Analysis : Use HPLC-MS to track decomposition products (e.g., hydrolysis of nitrile to amide).

- Kinetic Modeling : Calculate half-lives and identify pH-dependent degradation pathways. Reconcile discrepancies by standardizing buffer ionic strength and temperature .

Q. How can reaction yields be optimized when synthesizing derivatives of this compound with different aryl substituents?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for solubility/reactivity.

- Catalyst Optimization : Evaluate Lewis acids (e.g., AlCl₃) or organocatalysts for regioselectivity.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times.

- Workflow Example : Start with small-scale combinatorial arrays, then scale up high-yielding conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.